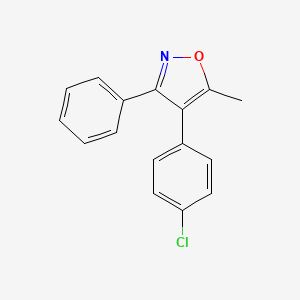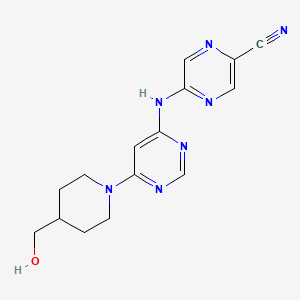
5-((6-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((6-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and a pyrazine ring, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((6-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine derivative, followed by the introduction of the pyrimidine and pyrazine rings through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine or pyrazine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a useful tool in biochemical assays.
Medicine: Pharmacologically, this compound has potential applications in drug development. Its structure suggests it could be a candidate for targeting specific receptors or enzymes involved in disease pathways.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 5-((6-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonitrile
- 2-(Pyridin-2-yl)pyrimidine-4-amine
Comparison: Compared to similar compounds, 5-((6-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups and rings
Propriétés
Formule moléculaire |
C15H17N7O |
|---|---|
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
5-[[6-[4-(hydroxymethyl)piperidin-1-yl]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H17N7O/c16-6-12-7-18-14(8-17-12)21-13-5-15(20-10-19-13)22-3-1-11(9-23)2-4-22/h5,7-8,10-11,23H,1-4,9H2,(H,18,19,20,21) |
Clé InChI |
VMXDWRLFZSKIFU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


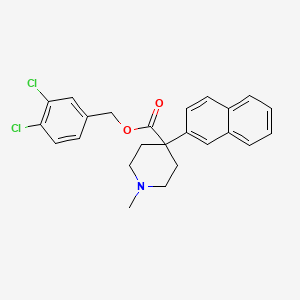
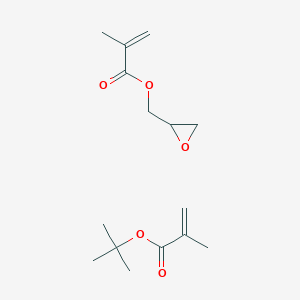
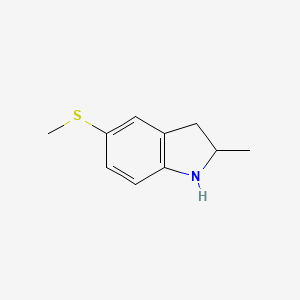
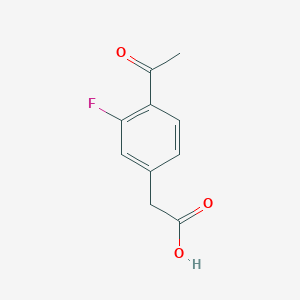

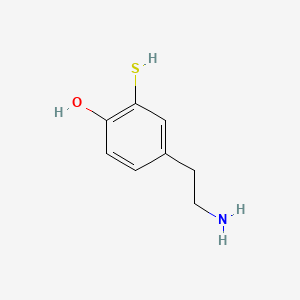


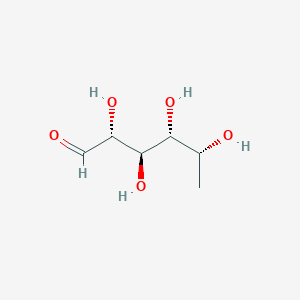
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)

![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)
